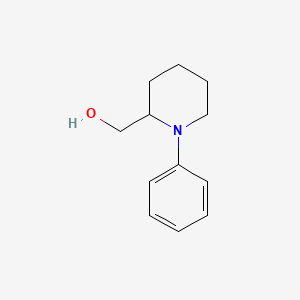

(1-Phenylpiperidin-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1-Phenylpiperidin-2-yl)methanol” is a chemical compound . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidines are significant in drug design, and their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for “(1-phenyl-4-piperidinyl)methanol” is 1S/C12H17NO/c14-10-11-6-8-13 (9-7-11)12-4-2-1-3-5-12/h1-5,11,14H,6-10H2 .

Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Multicomponent reactions (MCRs) include a variety of methods such as the Strecker synthesis, the Hanch synthesis of dihydropyridins and pyrroles, the Biginelli reaction, the Mannich reaction, the Ugi reaction, the preparation of imidazoles according to Radziszewski, the Passerini reaction, and many others .

Wissenschaftliche Forschungsanwendungen

Einführung in Piperidine

Piperidin ist ein sechsgliedriger Heterocyclus, der ein Stickstoffatom und fünf Kohlenstoffatome im sp3-hybridisierten Zustand enthält. Es dient als grundlegender Baustein für die Konstruktion von Arzneimitteln. Die Synthese substituierter Piperidine ist eine kritische Aufgabe in der modernen organischen Chemie, mit über 7000 piperidinbezogenen Veröffentlichungen in den letzten fünf Jahren .

Synthesemethoden

Es gibt verschiedene Methoden zur Synthese von Piperidinen. Dazu gehören Cyclisierung, Cycloaddition, Annulation, Aminierung und Mehrkomponentenreaktionen. Forscher haben sowohl intra- als auch intermolekulare Reaktionen untersucht, um diverse Piperidinderivate zu erzeugen, wie z. B. substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone .

a. Antipsychotika: Piperidinderivate weisen antipsychotische Eigenschaften auf. Forscher haben ihr Potenzial bei der Behandlung von psychischen Erkrankungen untersucht.

b. Analgetika: Bestimmte Piperidin-basierte Verbindungen wirken als Analgetika und lindern Schmerzen. Diese Moleküle zielen auf bestimmte Rezeptoren im Nervensystem.

c. Entzündungshemmende Medikamente: Piperidine haben entzündungshemmende Wirkungen. Wissenschaftler untersuchen ihre Rolle bei der Behandlung von Entzündungszuständen.

d. Antivirale Mittel: Einige Piperidinderivate zeigen antivirale Aktivität. Forscher untersuchen ihre Wirksamkeit gegen Virusinfektionen.

e. Antikrebsmittel: Piperidine werden wegen ihres Potenzials als Antikrebsmittel geprüft. Ihre Fähigkeit, das Tumorwachstum zu hemmen, ist ein aktives Forschungsgebiet.

f. Neuroprotektive Mittel: Forscher untersuchen Piperidin-basierte Verbindungen auf ihre neuroprotektive Wirkung, mit dem Ziel, neurodegenerative Erkrankungen zu verhindern oder zu verlangsamen.

g. Herz-Kreislauf-Medikamente: Bestimmte Piperidinderivate wirken sich auf die Herz-Kreislauf-Gesundheit aus. Ihre Auswirkungen auf Blutgefäße und Herzfunktion sind von Interesse.

h. Antibiotika: Piperidine tragen zur Entwicklung von Antibiotika bei. Die Untersuchung ihrer antibakteriellen Eigenschaften ist unerlässlich.

Zusammenfassend lässt sich sagen, dass “(1-Phenylpiperidin-2-yl)methanol” vielversprechend für diese vielfältigen Anwendungen ist und es zu einem wertvollen Stoff für die wissenschaftliche Erforschung und Arzneimittelentwicklung macht . Forscher decken weiterhin sein Potenzial auf, und seine Rolle in der Medizin bleibt dynamisch und vielseitig.

Wirkmechanismus

Target of Action

It is known that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of therapeutic applications .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biological pathways due to their broad spectrum of pharmacological activities .

Result of Action

As a piperidine derivative, it is likely to have a range of effects depending on the specific biological targets it interacts with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1-Phenylpiperidin-2-yl)methanol . These factors can include temperature, pH, and the presence of other substances.

Vorteile Und Einschränkungen Für Laborexperimente

PPM has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable, making it ideal for use in experiments. Additionally, PPM is relatively non-toxic and has a low cost, making it a cost-effective choice for experiments. The main limitation of PPM is that its mechanism of action is not fully understood, which can make it difficult to predict the effects of the compound in experiments.

Zukünftige Richtungen

There are several potential future directions for PPM research. One potential direction is to further explore the biochemical and physiological effects of PPM. Additionally, further research could be done to explore the mechanism of action of PPM and its potential as a drug target. Additionally, PPM could be used to study the structure and function of proteins, as well as its potential as a component of synthetic biological systems. Finally, PPM could be used to study the effects of drugs on the human body.

Synthesemethoden

The synthesis of PPM is a relatively straightforward process that involves the reaction of (1-phenylpiperidin-2-yl)methyl chloride with sodium hydroxide in an aqueous solution. The reaction is carried out at a temperature of 80°C and a pressure of 1 atm. The reaction yields PPM and sodium chloride as the by-products. The reaction is typically completed in 1-2 hours.

Eigenschaften

IUPAC Name |

(1-phenylpiperidin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDNPZOALFZNEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CO)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705977 |

Source

|

| Record name | (1-Phenylpiperidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246743-90-7 |

Source

|

| Record name | (1-Phenylpiperidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B572378.png)

![[2-[(2-Methylcyclopropyl)methoxy]phenyl]methanamine](/img/structure/B572379.png)